

Mass Spectrometry Fragmentation of 4H-1,4-Oxazine: A Technical Guide

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Compound of Interest		
Compound Name:	4H-1,4-Oxazine	
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Abstract

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **4H-1,4-Oxazine**. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and the observed fragmentation of analogous heterocyclic compounds, such as pyridine, dihydropyran, and morpholine derivatives. This document aims to serve as a valuable resource for the structural elucidation of novel compounds containing the 1,4-oxazine moiety.

Introduction to 4H-1,4-Oxazine

4H-1,4-Oxazine is an unsaturated six-membered heterocyclic compound containing one nitrogen and one oxygen atom in a 1,4-relationship. Its chemical properties are dictated by the presence of the two heteroatoms and the double bonds within the ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for the structural characterization of its derivatives, which are of interest in medicinal chemistry and materials science.

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Key Properties:



Molecular Formula: C₄H₅NO[1]

Molecular Weight: 83.09 g/mol [1]

• Monoisotopic Mass: 83.037114 u

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Upon electron ionization, **4H-1,4-Oxazine** is expected to form a molecular ion (M⁺') with a mass-to-charge ratio (m/z) of 83. The fragmentation of this molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The presence of the nitrogen and oxygen heteroatoms, as well as the positions of the double bonds, will govern the fragmentation cascade.

The primary fragmentation mechanisms anticipated for **4H-1,4-Oxazine** are:

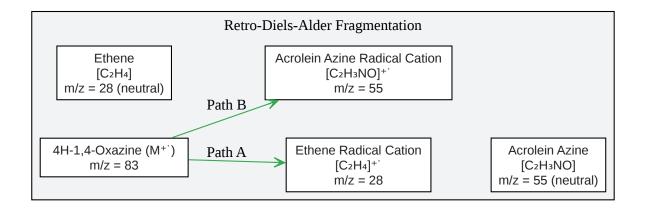
- Retro-Diels-Alder (RDA) Reaction: As a cyclic diene system, 4H-1,4-oxazine is a prime
 candidate for a retro-Diels-Alder fragmentation, which would cleave the ring into two smaller
 fragments.
- Loss of Small Neutral Molecules: The expulsion of stable neutral molecules such as hydrogen cyanide (HCN), carbon monoxide (CO), and formaldehyde (CH₂O) is a common fragmentation route for heterocyclic compounds.
- Alpha-Cleavage: The cleavage of bonds adjacent to the heteroatoms (α-cleavage) can lead to the formation of stable radical cations.

The proposed major fragmentation pathways are detailed below and visualized in the accompanying diagrams.

Retro-Diels-Alder (RDA) Fragmentation

A characteristic fragmentation for unsaturated six-membered rings is the retro-Diels-Alder reaction. For **4H-1,4-Oxazine**, this would involve the concerted cleavage of two ring bonds to yield a diene and a dienophile.



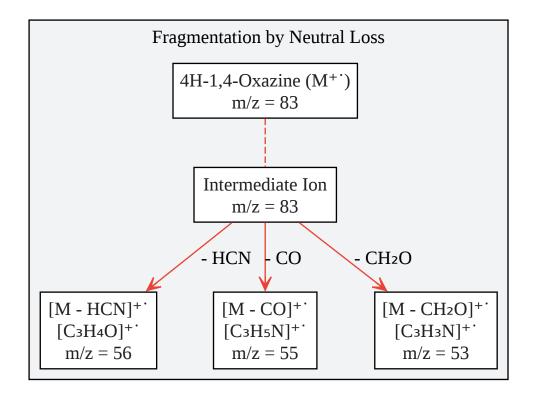


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Caption: Proposed Retro-Diels-Alder fragmentation pathways of **4H-1,4-Oxazine**.

Fragmentation via Loss of Neutral Molecules

The initial molecular ion can undergo rearrangements and subsequent loss of small, stable neutral molecules.



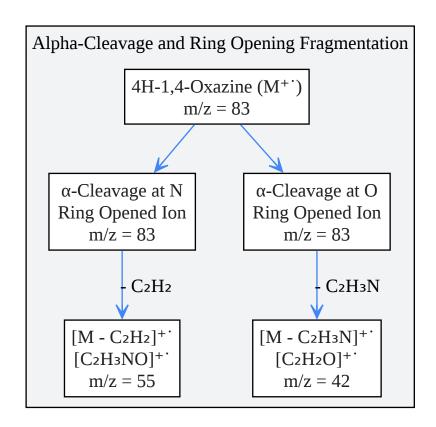


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Caption: Predicted fragmentation of **4H-1,4-Oxazine** through the loss of small neutral molecules.

Alpha-Cleavage and Ring Opening

Alpha-cleavage adjacent to the nitrogen or oxygen atoms can initiate a cascade of fragmentation events, including ring opening.



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Caption: Proposed fragmentation pathways initiated by alpha-cleavage in **4H-1,4-Oxazine**.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the electron ionization mass spectrum of **4H-1,4-Oxazine**. The relative abundances are hypothetical and would need to be confirmed by experimental data.



m/z	Proposed Formula	Proposed Structure/Origin
83	[C₄H₅NO] ^{+·}	Molecular Ion (M ^{+*})
56	[C ₃ H ₄ O] ⁺	Loss of HCN from M+
55	[C₃H₅N]+˙	Loss of CO from M+
55	[C₂H₃NO] ^{+·}	RDA fragment or loss of C ₂ H ₂ after ring opening
53	[C₃H₃N]+˙	Loss of CH ₂ O from M ⁺
42	[C ₂ H ₂ O]+ ⁻	Loss of C₂H₃N after ring opening
28	[C ₂ H ₄]+ [·]	RDA fragment

Experimental Protocols

While specific experimental data for **4H-1,4-Oxazine** is not available, a general protocol for obtaining the EI-mass spectrum of a similar heterocyclic compound is provided below. This protocol is based on standard practices for the analysis of volatile organic compounds.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

GC Conditions:

- Injection Mode: Split or splitless, depending on sample concentration.
- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).



- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[2]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 20-200.
- Scan Speed: Dependant on the instrument, but sufficient to obtain at least 10-15 spectra across a chromatographic peak.

Sample Preparation:

- The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Further dilution may be necessary depending on the sensitivity of the instrument.

Conclusion

The predicted mass spectrometry fragmentation pattern of **4H-1,4-Oxazine** is complex, with several competing fragmentation pathways. The most characteristic fragments are expected to arise from a retro-Diels-Alder reaction and the loss of small neutral molecules such as HCN and CO. The provided theoretical framework and experimental protocol offer a solid foundation



for the identification and structural analysis of **4H-1,4-Oxazine** and its derivatives. Experimental verification is essential to confirm and refine these predictions. This guide is intended to assist researchers in interpreting mass spectral data and in the design of experiments for the characterization of novel heterocyclic compounds.

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References

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